
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate is a chemical compound that has gained significant attention in scientific research applications due to its unique properties. This compound is commonly referred to as DMBMFCT and is synthesized through a complex process. In
Scientific Research Applications
Polymer Modification and Compatibility Enhancement
A study by Lacroix et al. (1996) investigated the use of dimethylphthalate derivatives in enhancing the compatibility of polymer blends, specifically between polyethylene terephthalate glycol (PETG) and ethylene vinyl acetate (EVA) copolymers. They employed n.m.r. spectroscopy to analyze the reaction products of methylbenzoate and dimethylphthalate with dibutyltin oxide, finding it promotes ester interchange reactions useful for compatibilizing immiscible polymer blends (Lacroix et al., 1996).
Environmental Toxicity Reduction
Cheng et al. (2020) identified the potential of esterase DmtH in transforming dimethyl terephthalate (DMT), a widely used plastic additive, to a less toxic form, mono-methyl terephthalate (MMT). Their research highlights the role of microorganisms and specific enzymes in mitigating the environmental impact of DMT, underscoring the importance of biotechnological approaches in pollution control and plastic waste management (Cheng et al., 2020).
Understanding Polymer Crystallization
Research by Legras et al. (1986) used dimethyl terephthalate (DMTP) as a model compound to study the crystallization behavior of poly(ethylene terephthalate) (PETP) in the presence of organic salts. They discovered that heating DMTP with sodium o-chlorobenzoate (SOCB) results in a reaction forming methyl sodium terephthalate (MSTP), which precipitates and influences the crystallization process of PETP. This study provides insight into the molecular interactions and mechanisms underlying polymer crystallization, which is crucial for developing advanced materials (Legras et al., 1986).
Chemical Synthesis and Catalysis
In the context of chemical synthesis, research by Hiroi et al. (2014) demonstrates the catalytic activity of new Ru(0) complexes in promoting linear cross-dimerization between conjugated dienes and acrylates. This study not only showcases the application of dimethyl terephthalate derivatives in catalysis but also contributes to the development of more efficient and selective chemical synthesis methods (Hiroi et al., 2014).
Future Directions
Benzofuran derivatives, such as Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate, have attracted attention due to their diverse biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing efficient methods for their synthesis .
properties
IUPAC Name |
dimethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-11-13-6-4-5-7-16(13)27-17(11)18(22)21-15-10-12(19(23)25-2)8-9-14(15)20(24)26-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUZFKUDGPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
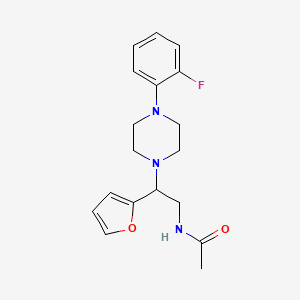
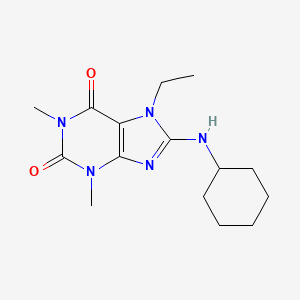
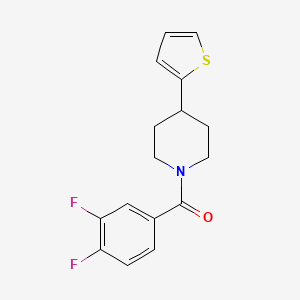
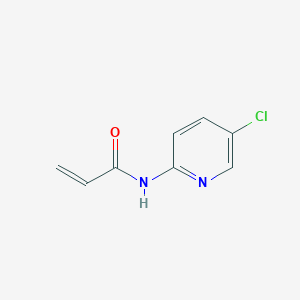
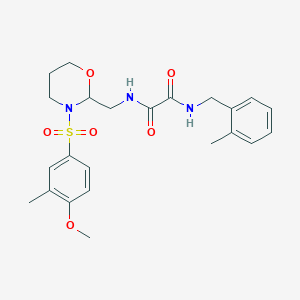
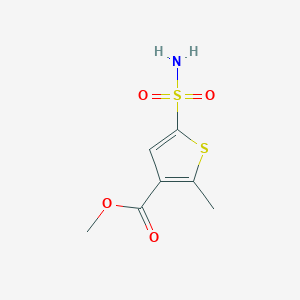
![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)
![2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2666228.png)
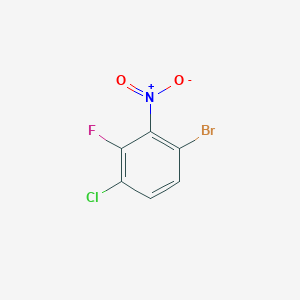

![3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2666233.png)
![6-Tert-butyl-2-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2666234.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666238.png)